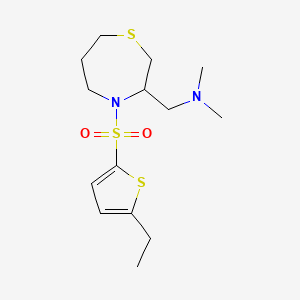
2-(3-fluorobenzoyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Fluorobenzoyl)-N-phenylhydrazinecarbothioamide (FB-HPC) is an organofluorine compound that has been used in various scientific research applications. It is a versatile compound with a wide range of applications, including drug development, biochemistry, and environmental research. FB-HPC is a relatively new compound, with research on its synthesis and applications only beginning in the last decade.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Microwave-Assisted Synthesis : The compound is used as a precursor in the synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles, demonstrating significant antibacterial and antifungal activity (Dengale et al., 2019).
Functionalization as a Fluorescent Sensor
- Nickel (II) Sensor : Functionalized as a fluorescent chemosensor for nickel (II) ions in micromolar concentration levels, proving effective in bioimaging experiments using L929 cell lines (Saleem et al., 2014).
Anticancer Activity
- Synthesis of Oxadiazolines : Employed in the synthesis of 1,3,4-oxadiazolines, which show potential anticancer activity, particularly against liver, lung, and breast cancer cell lines (Li De-jiang, 2010).
Material Science and Engineering
- High-Performance Polymers : Involved in the synthesis of a fluorinated phthalazinone monomer, with applications in engineering plastics and membrane materials due to its distinguished thermal properties (Xiao et al., 2003).
Enzyme Inhibition Studies
- Cholinesterase Inhibitors : Used in the transformation of new triazoles, demonstrating significant cholinesterase inhibitory potential, with potential applications in neurodegenerative disorders (Arfan et al., 2018).
Reactivity Studies
- Electron Donor-Acceptor Interaction : Explored for its reactivity as an electron donor towards several electron-accepting compounds, contributing to the study of chemical interactions and mechanisms (Mohamed, 2018).
Antimicrobial Activity
- Fluoro- and Hydroxy-Substituted Derivatives : The compound is a part of a series that shows effectiveness against certain bacteria due to its structural properties (Liu, 2015).
properties
IUPAC Name |
1-[(3-fluorobenzoyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h1-9H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVULBZKDTJZIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)



![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)
![7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2743038.png)
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)
![8-(4-ethoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2743045.png)


![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride](/img/structure/B2743049.png)